molecular formula C17H14F6N2O3 B2772594 1,3-Bis(2-methoxy-5-(trifluoromethyl)phenyl)urea CAS No. 6064-14-8

1,3-Bis(2-methoxy-5-(trifluoromethyl)phenyl)urea

Cat. No.: B2772594
CAS No.: 6064-14-8
M. Wt: 408.3
InChI Key: JNZRRLKDUZVUOK-UHFFFAOYSA-N
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Description

1,3-Bis(2-methoxy-5-(trifluoromethyl)phenyl)urea is a chemical compound with the molecular formula C17H14F6N2O3 and a molecular weight of 408.3 g/mol . It is known for its unique structure, which includes two methoxy groups and two trifluoromethyl groups attached to a urea backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-methoxy-5-(trifluoromethyl)phenyl)urea typically involves the reaction of 2-methoxy-5-(trifluoromethyl)aniline with phosgene or a phosgene equivalent under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction mixture is then heated to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-methoxy-5-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The methoxy and trifluoromethyl groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

1,3-Bis(2-methoxy-5-(trifluoromethyl)phenyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(2-methoxy-5-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds with biological molecules, influencing their structure and function. It can also participate in electron transfer reactions, affecting cellular processes. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2-methoxy-5-(trifluoromethyl)phenyl)thiourea: Similar structure but contains a thiourea group instead of a urea group.

    1,3-Bis(2-methoxy-5-(trifluoromethyl)phenyl)carbamate: Contains a carbamate group instead of a urea group.

    1,3-Bis(2-methoxy-5-(trifluoromethyl)phenyl)guanidine: Contains a guanidine group instead of a urea group.

Uniqueness

1,3-Bis(2-methoxy-5-(trifluoromethyl)phenyl)urea is unique due to its combination of methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1,3-bis[2-methoxy-5-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F6N2O3/c1-27-13-5-3-9(16(18,19)20)7-11(13)24-15(26)25-12-8-10(17(21,22)23)4-6-14(12)28-2/h3-8H,1-2H3,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZRRLKDUZVUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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